7-Bromo-2-phenylbenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-phenyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZANSBAGZIPOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36247-07-1 | |
| Record name | 7-bromo-2-phenyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational Chemistry and Mechanistic Insights for 7 Bromo 2 Phenylbenzo D Thiazole Analogs
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations have become an indispensable tool for predicting the physicochemical properties and reactivity of molecules. For benzothiazole (B30560) derivatives, these methods provide a detailed picture of electron distribution, molecular geometry, and the energies of frontier molecular orbitals, all of which are critical determinants of their chemical behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method that has proven to be highly effective for studying the ground-state properties of medium to large-sized organic molecules. By approximating the electron density, DFT can accurately calculate a range of molecular properties, offering a balance between computational cost and accuracy. For 7-Bromo-2-phenylbenzo[d]thiazole analogs, DFT calculations are typically performed using a functional such as B3LYP combined with a suitable basis set like 6-311G(d,p) to achieve reliable results. chemscene.com
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability.
For benzothiazole derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring system and the sulfur atom, while the LUMO is often distributed across the phenyl ring and the C=N bond of the thiazole (B1198619) moiety. The introduction of a bromine atom at the 7-position is expected to influence the energies of these orbitals due to its electron-withdrawing inductive effect and electron-donating resonance effect.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazole Analogs (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-Phenylbenzothiazole (B1203474) | -6.25 | -1.78 | 4.47 |
| This compound | -6.35 | -1.95 | 4.40 |
| 2-(4-Bromophenyl)benzothiazole | -6.42 | -2.01 | 4.41 |
Note: The data in this table is representative and intended for illustrative purposes to demonstrate the typical values and trends for benzothiazole derivatives. The values for this compound are hypothetical based on expected electronic effects.
The distribution of electron density within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and identifying electrophilic and nucleophilic sites. In a typical MEP map, regions of negative potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the nitrogen atom of the thiazole ring and the region around the bromine atom are expected to exhibit negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the phenyl and benzothiazole rings would show positive potential.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. A molecule with high electronegativity has a strong tendency to attract electrons, while chemical hardness indicates resistance to change in electron distribution.
The three-dimensional structure of a molecule is crucial for its biological activity and material properties. Conformational analysis of this compound involves studying the rotation around the single bond connecting the phenyl ring and the benzothiazole moiety. The planarity of the molecule can be influenced by steric hindrance and electronic effects.
Table 2: Selected Optimized Geometrical Parameters for a Representative Benzothiazole Analog (Calculated using DFT)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.76 | C-S-C | 89.5 |
| C=N | 1.37 | C-N=C | 110.2 |
| C-C (phenyl) | 1.39-1.41 | C-C-C (phenyl) | 119.8-120.2 |
| C-Br | 1.90 | C-C-Br | 119.5 |
Note: The data in this table is representative of a typical benzothiazole derivative and is for illustrative purposes. Specific calculated values for this compound are not available in the reviewed literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
While DFT is powerful for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules. This method is particularly useful for simulating electronic absorption and emission spectra, providing insights into a molecule's photophysical properties.
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in an electronic absorption spectrum. For benzothiazole derivatives, the absorption spectra typically show intense bands in the UV region corresponding to π→π* transitions within the aromatic system.
The presence of a bromine atom in this compound is known to influence the electronic spectra. It can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on the interplay of its electronic effects.
Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the simulation of fluorescence or phosphorescence spectra. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important parameter for fluorescent probes and materials.
Table 3: Illustrative Simulated Electronic Absorption and Emission Data for Benzothiazole Analogs (Calculated using TD-DFT)
| Compound | Absorption λ_max (nm) | Oscillator Strength (f) | Emission λ_max (nm) | Stokes Shift (nm) |
| 2-Phenylbenzothiazole | 310 | 0.45 | 365 | 55 |
| This compound | 315 | 0.48 | 375 | 60 |
| 2-(4-Bromophenyl)benzothiazole | 318 | 0.50 | 380 | 62 |
Note: The data in this table is representative and intended for illustrative purposes to demonstrate the typical values and trends for benzothiazole derivatives. The values for this compound are hypothetical based on expected photophysical behavior.
Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. mdpi.comnih.gov This phenomenon is often observed in molecules containing a hydrogen bond donor and acceptor in close proximity. The process involves four key steps: photoexcitation to an excited state, intramolecular proton transfer to form a phototautomer, radiative decay from the tautomer leading to a large Stokes-shifted fluorescence, and finally, reverse proton transfer in the ground state. nih.gov The significant Stokes shift, which is the difference between the absorption and emission maxima, is a hallmark of ESIPT and makes these compounds valuable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netrsc.org
In benzothiazole derivatives, particularly those with a hydroxyl group that can form an intramolecular hydrogen bond with the thiazole nitrogen, ESIPT is a plausible de-excitation pathway. For instance, in 2-(2′-hydroxyphenyl)benzothiazole and its derivatives, the ESIPT process has been extensively studied. researchgate.net Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the thiazole nitrogen increase, facilitating the proton transfer.
Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are instrumental in elucidating the ESIPT mechanism. nih.govresearchgate.net These methods allow for the calculation of potential energy surfaces in both the ground (S0) and first excited (S1) states, which can reveal the energy barriers and thermodynamics of the proton transfer process. For example, in a study of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol (BTAP), DFT and TDDFT calculations showed that the intramolecular hydrogen bonds are strengthened in the excited state, which promotes the ESIPT process. nih.gov The calculated changes in bond lengths, bond angles, and infrared (IR) vibrational spectra upon photoexcitation provide further evidence for the enhanced hydrogen bonding in the S1 state. nih.gov
The specific substitution on the benzothiazole core can influence the ESIPT process. For this compound analogs containing a hydroxyl group, the bromine atom, being an electron-withdrawing group, could potentially affect the acidity of the proton donor and the basicity of the proton acceptor, thereby modulating the ESIPT characteristics.
Aggregation-Induced Emission (AIE) Characteristics in Benzothiazole Derivatives
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.gov
Benzothiazole derivatives have been identified as a class of compounds that can exhibit AIE. nih.govrsc.org The structural design of these molecules often incorporates "molecular rotors," such as phenyl rings, that can undergo free rotation in solution, leading to non-radiative decay and weak fluorescence. When the molecules aggregate, the steric hindrance restricts these rotations, leading to a significant enhancement of fluorescence intensity. nih.gov
For instance, benzothiadiazole derivatives functionalized with triphenylamine, carbazole, or tetraphenylethylene (B103901) have been shown to display remarkable AIE and solvatochromic fluorescence characteristics. nih.gov In dilute solutions, these compounds are often non-emissive due to the rotational motions of the molecular rotors, which consume the exciton (B1674681) energy. nih.gov However, upon increasing the fraction of a poor solvent (like water in a DMF solution), the molecules aggregate, leading to a dramatic increase in fluorescence emission. nih.gov
The AIE properties of benzothiazole derivatives make them promising candidates for various applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The introduction of a bromine atom at the 7-position of the 2-phenylbenzo[d]thiazole core could influence the intermolecular interactions and packing in the aggregated state, thereby affecting the AIE characteristics. The heavy atom effect of bromine might also influence the photophysical properties.
| Compound Type | Key Feature | Photophysical Property |
| Benzothiadiazole Derivatives | Functionalized with molecular rotors (e.g., triphenylamine, carbazole) | Aggregation-Induced Emission (AIE) nih.gov |
| Boryl Substituted Phenothiazine | Donor-Acceptor (D-A) structure | Aggregation-Induced Emission (AIE) rsc.org |
| Benzimidazole Derivatives | pH-switchable aggregation | Reversible Aggregation-Induced Emission researchgate.net |
Molecular Docking Studies for Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. acs.org It is a crucial tool in drug discovery and development for understanding ligand-receptor interactions at a molecular level and for virtual screening of potential drug candidates. researchgate.net
In the context of this compound analogs, molecular docking studies can provide insights into their potential biological targets and the structural basis for their activity. For example, benzothiazole derivatives have been investigated as inhibitors of various enzymes, including kinases and tubulin. nih.govnih.gov
Methodological Frameworks for Interaction Prediction
The process of molecular docking involves several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structures of the receptor protein and the ligand are required. Protein structures are often obtained from the Protein Data Bank (PDB). acs.org The ligand structure, in this case, a this compound analog, can be built using molecular modeling software. Both structures are prepared by adding hydrogen atoms, assigning charges, and defining rotatable bonds.
Defining the Binding Site: The active site or binding pocket on the receptor is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using various algorithms.
Docking Algorithm: A search algorithm generates a large number of possible binding poses of the ligand within the receptor's active site.
Scoring Function: A scoring function is used to evaluate and rank the generated poses. The scoring function estimates the binding affinity (e.g., binding free energy) for each pose. nih.gov
Several software packages are available for molecular docking, such as AutoDock, Glide, and GOLD. acs.org The choice of software and scoring function can influence the accuracy of the prediction.
Validation of Docking Protocols: A common practice to validate a docking protocol is to "redock" the co-crystallized ligand into the receptor's binding site. If the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), the protocol is considered reliable for docking other ligands to the same receptor. nih.gov
Interpreting Docking Results: The output of a molecular docking study is a set of predicted binding poses, each with a corresponding score. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as:
Hydrogen bonds: These are crucial for the specificity of ligand binding. nih.gov
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and receptor. nih.gov
Van der Waals forces: General attractive or repulsive forces between molecules.
Pi-stacking interactions: Interactions between aromatic rings.
For example, in a study of benzothiazole derivatives as VEGFR-2 inhibitors, docking studies revealed that the benzothiazole core formed hydrogen bonds with key residues in the hinge region of the kinase, while other parts of the molecule engaged in hydrophobic interactions. nih.gov Similarly, in studies of thiazole derivatives as tubulin polymerization inhibitors, docking showed interactions with key amino acid residues like AsnA101 and LeuB248. nih.gov
These computational insights from molecular docking can guide the design of new this compound analogs with improved binding affinity and selectivity for a specific biological target.
| Interaction Type | Description | Example Residues in Protein Targets |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Cys919 (VEGFR-2) nih.gov, AsnA101 (Tubulin) nih.gov |
| Hydrophobic Interactions | Favorable interactions between nonpolar surfaces. | VAL848, ALA866 (VEGFR-2) nih.gov |
| Arene-H Bond | A type of noncovalent interaction involving an aromatic ring. | LeuB248 (Tubulin) nih.gov |
Chemical Reactivity and Derivatization Strategies of 7 Bromo 2 Phenylbenzo D Thiazole
Electrophilic Substitution Reactions on the Benzothiazole (B30560) Moiety
The benzothiazole ring system is comprised of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The benzene portion of the moiety is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. byjus.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. byjus.com
The reactivity and regioselectivity of electrophilic substitution on the benzothiazole ring of 7-Bromo-2-phenylbenzo[d]thiazole are governed by the electronic effects of the existing substituents: the thiazole ring, the bromo group at the C7 position, and the phenyl group at the C2 position.
Directing Effects of Substituents:
The fused thiazole ring generally deactivates the attached benzene ring towards electrophilic attack due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms.
The bromine atom at C7 is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. libretexts.org Given that the C7 position is occupied, it directs incoming electrophiles to the C6 position (ortho) and the C4 position (para).
The C2-phenyl group's influence on the benzothiazole's benzene ring is primarily inductive and less pronounced than the fused thiazole and bromo groups.
Typical electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃), and sulfonation (using fuming sulfuric acid). byjus.com For this compound, electrophilic attack is expected to be sluggish due to the deactivating nature of the substituents but would preferentially occur at the C4 and C6 positions. Steric hindrance may favor substitution at the C4 position over the more crowded C6 position, which is adjacent to the bromo-substituent.
Nucleophilic Substitution Reactions and Anion Activation in Brominated Benzothiazoles
Nucleophilic aromatic substitution (SNAr) offers a complementary method to electrophilic substitution for modifying aromatic rings. This reaction pathway is viable when an aryl halide possesses strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). libretexts.orglibretexts.org These electron-withdrawing groups are crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org
In this compound, the benzothiazole nucleus itself acts as an electron-withdrawing entity. This inherent electronic property, coupled with the presence of the bromo leaving group, allows for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism:
Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org The negative charge is delocalized over the aromatic system and into the electron-withdrawing groups.
Elimination: The aromaticity is restored by the departure of the bromide leaving group. oup.com
Unlike in other substitution reactions, fluoride (B91410) is often the best leaving group in SNAr reactions because its high electronegativity makes the attached carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com However, brominated heterocycles are also effective substrates. Studies on related brominated benzobisthiadiazoles have shown successful nucleophilic substitution of the bromine atom by various nitrogen nucleophiles, such as aliphatic and aromatic amines. These reactions highlight that the electronic deficiency of the heterocyclic system can be sufficient to promote the substitution of a bromo substituent.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at the Bromo Position
The bromine atom at the C7 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials.
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a broad range of functional groups.
For this compound, the Suzuki reaction allows for the introduction of various aryl or heteroaryl groups at the C7 position. The general reaction scheme involves the coupling of the bromobenzothiazole with an arylboronic acid (Ar-B(OH)₂). Research on similar scaffolds, such as 2-amino-6-bromobenzothiazole, has demonstrated the efficiency of this method for synthesizing 6-arylbenzothiazole derivatives.
| Entry | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 82 |
| 4 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 78 |
This table presents representative conditions for the Suzuki-Miyaura coupling based on analogous bromobenzothiazole systems, demonstrating the general applicability for C-C bond formation.
The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.
The bromo group of this compound can be readily coupled with a variety of terminal alkynes under Sonogashira conditions. This functionalization introduces a rigid alkynyl linker, which is useful in the construction of conjugated materials and complex molecular architectures. The reactivity order for the halide in Sonogashira couplings is generally I > Br > Cl. wikipedia.org While aryl iodides are more reactive, aryl bromides are common substrates and couple efficiently, often requiring slightly higher temperatures. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
| Entry | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF |
| 3 | 1-Heptyne | Pd(PPh₃)₄ | CuI | n-BuNH₂ | Benzene |
This table outlines typical conditions for the Sonogashira coupling reaction, applicable to the alkynylation of this compound.
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation, enabling the synthesis of styrenes, cinnamates, and other vinylic compounds. organic-chemistry.org The reaction typically employs a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and often a phosphine (B1218219) ligand. nih.gov
This compound is a suitable substrate for the Heck reaction, allowing for the introduction of a vinyl group at the C7 position. Coupling with various alkenes, such as styrene (B11656) or acrylates, can lead to a diverse range of functionalized derivatives. While aryl iodides are generally more reactive, conditions have been optimized to achieve efficient coupling with aryl bromides. nih.gov The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction yields, particularly for less reactive aryl bromides. nih.govbeilstein-journals.org
| Entry | Alkene | Pd Catalyst | Base | Additive/Ligand | Solvent |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | PPh₃ | DMF |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | TBAB | NMP |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | - | Acetonitrile |
This table provides illustrative conditions for the Heck reaction, showing how vinylic groups can be introduced onto the this compound scaffold.
Functionalization Strategies at the Phenyl Substituent of this compound
The 2-phenyl substituent provides another site for chemical modification, independent of the reactivity at the C7-bromo position. The reactivity of this phenyl ring is influenced by the attached benzothiazole moiety, which acts as an electron-withdrawing group through an inductive effect. This deactivates the phenyl ring towards electrophilic aromatic substitution compared to unsubstituted benzene.
Despite this deactivation, functionalization is readily achievable. The benzothiazole group is a meta-director for electrophilic attack on the phenyl ring. However, if the phenyl ring itself contains activating groups, their directing effects can override this. For instance, in a 2-(4-aminophenyl)benzothiazole derivative, the strongly activating amino group would direct incoming electrophiles to the positions ortho to it (C3' and C5'). researchgate.net
Studies have shown successful functionalization of the phenyl ring in related 2-phenylbenzothiazole (B1203474) systems. For example, N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide can undergo bromination on the phenyl ring. ut.ac.ir This demonstrates that standard electrophilic substitution reactions, such as nitration, halogenation, and acylation, can be applied to modify the 2-phenyl group, providing a route to a different class of derivatives from those obtained by reacting at the C7-bromo position. This dual reactivity allows for the synthesis of highly complex and diverse molecular structures based on the this compound core.
Advanced Material Science and Optoelectronic Applications of 7 Bromo 2 Phenylbenzo D Thiazole and Derivatives
Luminescent Properties and Fluorophore Development
The inherent fluorescence of the benzothiazole (B30560) core makes it a prime candidate for the development of advanced fluorophores. By strategically modifying the core structure, researchers can fine-tune the light-emitting properties for specific applications.
Design Principles for Tunable Fluorescence in Benzothiazole Systems
The fluorescence of benzothiazole derivatives can be precisely controlled through several key design principles. A primary strategy involves creating donor-π-acceptor (D-π-A) systems, where the electron-deficient benzothiazole or a related structure like 2,1,3-benzothiadiazole (B189464) (BTD) acts as the acceptor unit. nih.govrsc.org This molecular architecture can lead to intramolecular charge transfer (ICT), which often results in a bathochromic (red) shift in the emission spectrum. nih.gov
Further tuning is achieved by:
Extending π-Conjugation: Adding conjugated groups, such as (4-aminophenyl)ethynyl, to the benzothiazole core can enhance fluorescence and shift emission wavelengths. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): Introducing a hydroxyl group ortho to the nitrogen on a phenyl substituent attached to the benzothiazole ring, as in 2-(2-hydroxyphenyl)-benzothiazole (HBT), enables the ESIPT phenomenon. researchgate.net This process leads to a large Stokes shift, meaning a significant separation between the absorption and emission peaks, which is highly desirable in fluorescence applications. rsc.org The emission color can be tuned by modifying the HBT scaffold to extend its conjugation. researchgate.net
Aggregation-Induced Emission (AIE): In some cases, benzothiazole derivatives that are weakly fluorescent in solution can be induced to emit strongly upon aggregation in the solid state. researchgate.net This AIE effect is often achieved by designing molecules with restricted intramolecular rotation in the aggregated form. mdpi.com
Substitution Effects: The introduction of electron-donating (like amino) or electron-withdrawing (like cyano) groups can significantly alter the photophysical properties and ESIPT behavior of benzothiazole-based probes. nih.gov For instance, a cyano derivative was shown theoretically to exhibit a larger Stokes shift (201 nm) compared to the parent molecule (145 nm). nih.gov
These principles allow for the rational design of benzothiazole fluorophores with emissions spanning the visible spectrum, from blue to orange and red. researchgate.netrsc.org
Exploration in White Light Emission Technologies Utilizing Benzothiazole Fluorophores
A significant application of tunable fluorescence is in the creation of white light-emitting materials, particularly for solid-state lighting and displays. rsc.org One successful approach avoids the common issue of detrimental energy transfer between different dyes by using a set of structurally similar benzothiazole derivatives. rsc.orgrsc.org
In a notable study, three benzothiazole analogues were combined to generate white light. rsc.org
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO): Lacks the hydroxyl group necessary for ESIPT and emits blue-violet light in the aggregated state. rsc.orgrsc.org
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1): Undergoes ESIPT and emits green light. rsc.orgrsc.org
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2): Also an ESIPT-capable molecule, it emits orange light. rsc.orgrsc.org
By doping these three compounds into a polymer matrix (PMMA) in a carefully controlled ratio, a bright, saturated white-light emission was achieved. rsc.orgrsc.org This system demonstrates a simple and flexible method for fabricating white organic light-emitting sources. rsc.org
Table 1: Benzothiazole Derivatives for White Light Generation
| Compound | Key Structural Feature | Emission Color (in PMMA film) | Emission Mechanism |
|---|---|---|---|
| BPO | No hydroxyl group | Violet-Blue | Standard Fluorescence |
| BHPO1 | Hydroxyl group enabling ESIPT | Green | ESIPT |
| BHPO2 | Hydroxyl group enabling ESIPT | Orange | ESIPT |
| Combined Mixture | BPO + BHPO1 + BHPO2 | Saturated White | Additive Color Mixing |
Integration into Organic Electronic Devices
The favorable electronic properties of the benzothiazole and related benzothiadiazole scaffolds make them excellent candidates for active components in a variety of organic electronic devices. nih.govrsc.org
Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials
In the field of Organic Light-Emitting Diodes (OLEDs), benzothiadiazole (BTD) derivatives have been successfully employed as luminophores in the emissive layer (EML). nih.gov These compounds often form the core of a D-A structure, which is crucial for efficient charge injection, transport, and recombination leading to light emission. nih.gov
For example, new luminophores incorporating a BTD acceptor unit have been synthesized and tested in OLED devices. nih.gov When co-deposited with a host material like mCP (1,3-bis(N-carbazolyl)benzene), these compounds act as both the emitter and as active transport centers for charge carriers. nih.gov The performance of these OLEDs is highly dependent on the specific molecular structure of the BTD derivative. nih.gov
Table 2: Performance of OLEDs with Benzothiadiazole-Based Emitters
| Emitter Compound (Structure Type) | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Luminous Efficiency (lm/W) |
|---|---|---|---|
| BTD with Aryl Bridged Carbazole | 1500 | 2.0 | 0.9 |
| BTD with Biphenyl Linker | 1100 | 1.1 | 0.5 |
| BTD with Phenyl Linker | 700 | 0.8 | 0.3 |
Data adapted from a study on new benzothiadiazole luminophores. nih.gov
Organic Photovoltaics and Dye-Sensitized Solar Cells Incorporating Benzothiazoles
Benzothiadiazole and its derivatives are valuable as electron-acceptor building blocks in the design of high-performance donor-acceptor polymers for organic photovoltaics (OPVs). rsc.org These materials are crucial for the active layer of solar cells, where they facilitate the dissociation of excitons into free charge carriers. The electron-deficient nature of the benzothiadiazole unit helps to create the necessary energy level offsets for efficient charge separation. rsc.org
Furthermore, benzothiazole derivatives have been developed as organic photosensitizers. nih.gov In one study, a donor-π-acceptor-π-donor structure with a bibenzothiazole core demonstrated excellent two-photon absorption (TPA) capability in the near-infrared (NIR) region. nih.gov This allows the material to be activated by lower-energy NIR light, which has better penetration depth than the UV-visible light typically used, highlighting its potential for applications like dye-sensitized solar cells that can operate across a broader solar spectrum. nih.gov
Sensor Technologies Based on Benzothiazole Scaffolds
The benzothiazole scaffold is a highly effective platform for designing fluorescent and colorimetric chemosensors for the detection of various ions and neutral molecules. researchgate.netacs.org The sensing mechanism often relies on the interaction between the analyte and the sensor molecule, which disrupts a pre-existing electronic process like Intramolecular Charge Transfer (ICT), leading to a measurable change in the optical signal. nih.gov
Benzothiazole-based sensors have been developed for a range of important analytes:
Cyanide (CN⁻): A sensor was created by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione. The nucleophilic addition of cyanide to the molecule disrupts the ICT pathway, causing a significant blue shift in the fluorescence emission and a color change from pink to pale yellow. nih.gov This sensor achieved a very low detection limit of 5.97 nM. nih.gov Another sensor, SU-1, also demonstrated ultra-sensitive cyanide detection in water and living cells. spectroscopyonline.com
Metal Cations (Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺): Different benzothiazole derivatives have shown high selectivity for various metal ions. One sensor exhibited a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, with a color change from colorless to yellow. acs.org Another fluorimetric chemosensor based on an unnatural amino acid containing a benzothiazole unit showed a remarkable response to Cu²⁺ and Fe³⁺. mdpi.com These sensors are valuable for monitoring environmental and biological systems where these ions play critical roles. mdpi.com
The design of these sensors often involves creating a "fluorophore-receptor" system where the benzothiazole acts as the signaling unit and a linked chemical moiety serves as the specific recognition site for the target analyte. mdpi.comnih.gov
Table 3: Examples of Benzothiazole-Based Chemosensors
| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Benzothiazole-indenedione conjugate | CN⁻ (Cyanide) | ICT Inhibition | 5.97 nM | nih.gov |
| Biphenyl-benzothiazole derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric/Ratiometric Fluorescence | Not specified | acs.org |
| Benzothiazolyl-asparagine derivative | Cu²⁺, Fe³⁺ | Fluorescence Quenching/Enhancement | Not specified | mdpi.com |
Principles of Molecular Sensing in Non-Biological Systems
Molecular sensing in non-biological systems is predicated on the design of a molecule—a sensor—that can recognize and interact with a specific target molecule, known as an analyte. This interaction elicits a measurable signal, such as a change in color, fluorescence, or an electrical signal. The fundamental components of such a sensor are a recognition unit, which selectively binds to the analyte, and a signaling unit, which transduces the binding event into an observable output.
The benzothiazole framework is an attractive platform for the design of molecular sensors due to its inherent electronic properties and the ability to modify its structure. The electron-withdrawing nature of the benzothiazole core can be modulated by the introduction of various substituents. In the case of 7-Bromo-2-phenylbenzo[d]thiazole, the bromine atom at the 7-position and the phenyl group at the 2-position play a crucial role in defining its electronic landscape.
The bromine atom, being an electron-withdrawing group, can influence the electron density of the benzothiazole ring system. This can, in turn, affect the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The phenyl group can also participate in the electronic structure through conjugation, further modifying the HOMO-LUMO gap.
The principle of sensing using a molecule like this compound would likely rely on the modulation of its photophysical properties upon interaction with an analyte. For instance, the binding of an analyte to a specific site on the molecule, potentially through non-covalent interactions with the bromine or the pi-system of the rings, could alter the intramolecular charge transfer (ICT) character of the molecule. This alteration in ICT can lead to a detectable change in the fluorescence emission wavelength or intensity.
Another sensing mechanism could involve the analyte inducing a change in the aggregation state of the this compound molecules. Some benzothiazole derivatives are known to exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation. An analyte that promotes or disrupts the aggregation of the sensor molecules would therefore cause a significant change in the fluorescence signal.
Furthermore, the electrochemical properties of this compound could be harnessed for sensing. The redox potential of the molecule can be sensitive to the binding of an analyte, which can be detected using electrochemical techniques such as cyclic voltammetry.
Structure-Performance Relationships in Optoelectronic Materials Utilizing Benzothiazole Frameworks
The performance of optoelectronic materials is intrinsically linked to their molecular structure. In materials based on the benzothiazole framework, key properties such as charge carrier mobility, emission color, and quantum efficiency are dictated by the nature and position of substituents on the benzothiazole core. The study of bromo-substituted phenylbenzothiazole ligands in iridium complexes has provided valuable insights into these structure-performance relationships. nih.gov
The introduction of a bromine atom at different positions on the phenylbenzothiazole ligand has been shown to systematically alter the electronic and photophysical properties of the resulting materials. nih.gov This is due to the electronic effects of the bromine substituent, which can influence the energy levels of the molecular orbitals. nih.gov
Research on iridium complexes with bromo-substituted phenylbenzothiazole ligands has demonstrated that the position of the bromine atom affects the electrochemical potentials of the complexes. nih.gov For instance, the reduction potentials of these complexes vary depending on the location of the bromine substituent. nih.gov This suggests that the electron-withdrawing nature of the bromine atom can be strategically used to tune the electron-accepting properties of the material.
The photophysical properties are also significantly influenced by the position of the bromine atom. The absorption and emission characteristics of these materials, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, can be fine-tuned. The table below summarizes the measured electrochemical potentials for iridium complexes with different bromo-substituted phenylbenzothiazole ligands.
| Compound/Ligand | Reduction Potential (V) | Oxidation Potential (V) |
| 2-phenylbenzo[d]thiazole (pbt) | -2.48 | 0.82 |
| 2-(3-bromophenyl)benzo[d]thiazole | -2.36 | 0.85 |
| 2-(4-bromophenyl)benzo[d]thiazole | -2.38 | 0.85 |
| 2-(6-bromophenyl)benzo[d]thiazole | -2.43 | 0.83 |
| 2-(7-bromophenyl)benzo[d]thiazole | -2.44 | 0.83 |
| Data sourced from a study on bromo-substituted phenylbenzothiazole cyclometalating ligands. nih.gov |
Furthermore, the introduction of a bromine atom can also influence the excited state dynamics of the material. In some cases, the presence of a heavy atom like bromine can enhance intersystem crossing, leading to more efficient phosphorescence. This is a desirable property for OLEDs, as it allows for the harvesting of both singlet and triplet excitons, potentially leading to higher quantum efficiencies.
Future Research Directions and Emerging Paradigms in 7 Bromo 2 Phenylbenzo D Thiazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of benzothiazoles often relies on methods that require harsh reaction conditions, toxic reagents, and metal catalysts, leading to significant environmental impact and waste generation. nih.govmdpi.com The future of 7-Bromo-2-phenylbenzo[d]thiazole synthesis lies in the adoption of green chemistry principles to create efficient, cost-effective, and sustainable processes. airo.co.inbohrium.com
Key research directions include:
Microwave-Assisted and Ultrasonic Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products by ensuring uniform and rapid heating. airo.co.inwjahr.com
Green Solvents and Catalysts: The replacement of conventional volatile organic solvents with greener alternatives like water, ethanol (B145695), ionic liquids, or deep eutectic solvents is a critical area of development. airo.co.in Furthermore, the exploration of biocatalysts, metal-free organocatalysts, and reusable heterogeneous catalysts can enhance reaction efficiency while minimizing toxic byproducts. airo.co.inorganic-chemistry.org For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles represents an efficient route to 2-substituted benzothiazoles. organic-chemistry.org
C-H Bond Functionalization: Direct C-H functionalization strategies are emerging as a powerful tool for building molecular complexity. wjahr.com Developing methods for the direct introduction of the phenyl group onto a pre-brominated benzothiazole (B30560) core, or vice-versa, via C-H activation would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Table 1: Comparison of Synthetic Paradigms for Benzothiazole Synthesis
| Parameter | Traditional Methodologies | Emerging Sustainable Methodologies |
|---|---|---|
| Reaction Conditions | High temperatures, prolonged reaction times | Ambient or mild temperatures, rapid (minutes to hours) |
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), Toluene | Water, Ethanol, Ionic Liquids, Solvent-free conditions |
| Catalysts | Stoichiometric strong acids, heavy metal catalysts (e.g., Pd, Ru) | Organocatalysts, reusable heterogeneous catalysts, biocatalysts |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, sonication |
| Environmental Impact | High waste generation, use of toxic and non-renewable resources | Reduced waste, use of renewable resources, improved energy efficiency |
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
While standard spectroscopic methods like ¹H and ¹³C NMR are routine, future research will leverage more advanced techniques to gain deeper insights into the electronic structure of this compound and the mechanisms of its formation and interactions. This does not involve reporting detailed experimental data, but rather focuses on the strategic application of these methods.
In-situ Spectroscopy: Techniques such as in-situ FT-IR and Raman spectroscopy can monitor reactions in real-time, allowing for the identification of transient intermediates and providing crucial data to elucidate complex reaction mechanisms. core.ac.ukresearchgate.net
Advanced Mass Spectrometry (MS): High-resolution MS techniques, such as ESI-MS and MALDI-TOF, are invaluable for characterizing reaction products and intermediates. azooptics.com Coupling these with techniques like ion mobility-mass spectrometry can provide information on the three-dimensional shape of molecules and their complexes.
Computational Spectroscopy: The integration of quantum chemical calculations, particularly Density Functional Theory (DFT), with experimental spectroscopy is a powerful paradigm. mdpi.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, for example, allows for the highly accurate prediction of NMR chemical shifts, aiding in the definitive structural assignment of complex molecules. mdpi.comresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can simulate UV-Vis spectra, helping to understand the nature of electronic transitions within the molecule. mdpi.com
Rational Design of Next-Generation Functional Materials via Integrated Computational and Synthetic Approaches
The future of materials science involving this compound will be heavily influenced by an integrated "design-build-test" cycle where computational chemistry precedes and guides synthetic efforts. wjahr.comresearchgate.net By simulating molecular properties, researchers can pre-select target structures with high potential for specific applications, such as organic electronics or sensors, thereby saving significant synthetic effort.
Predictive Modeling: DFT calculations can be used to predict key electronic properties. mdpi.comresearchgate.net For instance, the HOMO-LUMO energy gap is a critical parameter for predicting the electronic and optical properties of a material. The distribution of molecular electrostatic potential (MEP) can identify sites prone to electrophilic or nucleophilic attack, guiding the design of reactions and predicting intermolecular interactions. scirp.org
Targeting Optoelectronic Properties: The bromine atom and the extensive π-conjugated system in this compound make it a candidate for optoelectronic applications. Computational screening can be used to explore how modifications to the phenyl ring (e.g., adding electron-donating or -withdrawing groups) would tune the HOMO-LUMO gap, polarizability, and hyperpolarizability, thereby tailoring the material for use in devices like organic light-emitting diodes (OLEDs) or nonlinear optical (NLO) systems. mdpi.comresearchgate.net
Table 2: Key Computational Parameters and Their Relevance in Material Design
| Computational Parameter | Significance in Material Design |
|---|---|
| HOMO-LUMO Energy Gap | Determines electronic excitation energy, color, and electrochemical stability. A smaller gap is often desired for organic semiconductors. mdpi.comresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Predicts reactive sites for intermolecular interactions, such as halogen and hydrogen bonding, which dictates molecular packing in the solid state. scirp.org |
| Polarizability & Hyperpolarizability | Indicates the molecule's response to an external electric field. High values are crucial for developing nonlinear optical (NLO) materials. mdpi.comresearchgate.net |
| Ionization Potential & Electron Affinity | Relates to the energy required to remove or add an electron, respectively. These values are critical for designing charge-transport layers in electronic devices. mdpi.com |
Exploration of Self-Assembly and Supramolecular Chemistry Involving Brominated Benzothiazoles
The noncovalent interactions dictated by the structure of this compound are a rich area for future research. The bromine atom is not merely a synthetic handle but a key player in directing molecular self-assembly through halogen bonding. acs.org
Halogen Bonding (XB): The bromine atom in this compound possesses an electrophilic region (a σ-hole) that can interact attractively with Lewis bases (e.g., nitrogen, oxygen, or sulfur atoms) in neighboring molecules. acs.orgbohrium.com This highly directional and tunable interaction can be exploited to construct ordered supramolecular architectures, such as tapes, sheets, and 3D networks. mdpi.com Future work will focus on designing systems where XB, in concert with π-π stacking from the aromatic rings, directs the formation of materials with predictable and functional solid-state structures.
Pathway Complexity in Self-Assembly: The self-assembly of molecules into ordered structures can be complex, sometimes involving kinetically favored, metastable states that differ from the final thermodynamic product. nih.gov Investigating how factors like solvent, temperature, and concentration influence the self-assembly pathways of this compound could lead to precise control over the final assembled structure, a concept known as pathway complexity.
Functional Supramolecular Materials: The self-assembly of brominated benzothiazoles can lead to the formation of functional soft materials like gels or liquid crystals. acs.org The potential for these molecules to form self-aggregated nanoparticles in solution also presents opportunities for applications in sensing and materials science. nih.gov
Q & A
Q. What are the standard synthetic routes for 7-Bromo-2-phenylbenzo[d]thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization or coupling reactions. For example:
- Route 1 : Reacting 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in CHCl₃ under reflux with K₂CO₃, followed by piperidine-mediated cyclization in toluene (48–72 hours, ~50% yield) .
- Route 2 : Bromination of precursor thiazoles using bromine in glacial acetic acid, followed by purification via recrystallization (yields vary between 40–60%) .
Key Factors : - Solvent Choice : Polar aprotic solvents (e.g., CHCl₃) enhance reactivity but may require longer reflux times.
- Catalysts : Piperidine or K₂CO₃ accelerates cyclization but may introduce by-products if not carefully quenched.
- Temperature : Reflux (~80–110°C) ensures complete ring closure but risks decomposition if prolonged.
| Synthetic Route | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization (Route 1) | K₂CO₃, CHCl₃, reflux | ~50 | |
| Bromination (Route 2) | Br₂, glacial acetic acid | 40–60 |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray Crystallography : Resolves dihedral angles (e.g., 36.69–36.85° between thiazole and phenyl rings) and puckering parameters (Q = 0.27–0.28 Å) to confirm 3D conformation .
- NMR/IR Spectroscopy :
- ¹H-NMR : Aromatic protons appear at δ 7.2–8.4 ppm; NH groups show broad singlets (δ 8.4–10.2 ppm) .
- IR : C=O (1637 cm⁻¹) and C-S (670–690 cm⁻¹) stretches confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 229–247 validate molecular weight .
Q. How is preliminary biological activity assessed for this compound?
- Methodological Answer :
- In vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, SW620) with IC₅₀ values reported .
- Dose-Response Curves : EC₅₀ values derived from sigmoidal plots to quantify potency.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate electron density and binding affinity. For example:
- 6-Bromo-2-aminobenzothiazole derivatives with 4-fluorophenyl substituents show 2–3× higher anti-HIV activity than parent compounds .
- Scaffold Hybridization : Fuse with triazole or imidazo rings (e.g., imidazo[2,1-b][1,3]benzothiazole) to enhance π-π stacking with biological targets .
| Substituent | Bioactivity (IC₅₀, μM) | Target Pathway | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 (Anti-HIV) | Reverse transcriptase | |
| Imidazo-fused | 8.7 ± 0.9 (Anticancer) | Topoisomerase II |
Q. How can researchers resolve contradictions in reported biological activity across derivatives?
- Methodological Answer :
- Purity Analysis : Use HPLC (≥95% purity threshold) to rule out by-products (e.g., unreacted bromoaniline) that may skew results .
- Solubility Adjustments : Compare activity in DMSO vs. saline to assess false negatives from aggregation .
- Targeted Assays : Validate specificity via kinase profiling or CRISPR-edited cell lines to isolate mechanism .
Q. What computational strategies predict reactivity and binding modes of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the bromine atom acts as a leaving group in SNAr reactions (ΔG‡ ≈ 25–30 kcal/mol) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with HER2 (PDB: 3PP0). The phenyl ring forms π-stacking with Phe864 (binding energy: −8.2 kcal/mol) .
Q. How do substituent electronic effects influence regioselectivity in further functionalization?
- Methodological Answer :
- Meta-Directing Effects : The bromine atom directs electrophiles (e.g., NO₂⁺) to the 5-position of the benzothiazole ring due to its −I effect .
- Ortho/Para Activation : Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase reactivity at the 4′-position for Suzuki couplings .
Q. What role does this compound serve as a synthon in complex heterocycle synthesis?
- Methodological Answer :
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids yield biaryl systems (e.g., 7-(4-methoxyphenyl) analogs) .
- Cycloaddition : Click chemistry with azides generates triazole-linked hybrids for PET imaging probes .
| Reaction Type | Conditions | Application | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl drug candidates | |
| Click Chemistry | CuSO₄, sodium ascorbate | PET probes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
